4-chloro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-Chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring system substituted with a pentyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation of the benzodiazole ring using a suitable alkyl halide, such as pentyl bromide, in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the substituted benzodiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzodiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzodiazole ring system can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can be compared with other benzodiazole derivatives, such as:
4-Chloro-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide: Similar structure but with a methyl group instead of a pentyl group.
4-Chloro-N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide: Similar structure but with an ethyl group instead of a pentyl group.
The uniqueness of 4-chloro-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24ClN3O |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O/c1-2-3-6-15-25-19-8-5-4-7-18(19)24-20(25)13-14-23-21(26)16-9-11-17(22)12-10-16/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,23,26) |
InChI Key |
CQNIQNBBKXQLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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